molecular formula C39H38N6O3 B060705 (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one CAS No. 189275-62-5

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one

Cat. No. B060705
CAS RN: 189275-62-5
M. Wt: 638.8 g/mol
InChI Key: USPVZNGEOQQYLK-RNATXAOGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

TAK-659 works by irreversibly binding to (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one and inhibiting its kinase activity. (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one is a critical enzyme in the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one prevents downstream signaling and ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, TAK-659 has also been shown to have anti-inflammatory effects. In a study published in the Journal of Pharmacology and Experimental Therapeutics, TAK-659 was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its selectivity for (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one. Unlike other (4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one inhibitors, TAK-659 does not inhibit other kinases in the same family, such as Tec and Itk. This selectivity reduces the risk of off-target effects and toxicity. However, one limitation of TAK-659 is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

For TAK-659 include combination therapy, development of more soluble analogs, and exploration in other B-cell malignancies.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-(1H-pyrazol-4-yl)benzylamine with 2,3-dibromo-1-propanol to form a protected alcohol intermediate. This intermediate is then reacted with benzyl bromide to form the dibenzylated product. The protected alcohol group is then removed, and the resulting alcohol is reacted with 1,3-dibromo-5,6-dihydroxy-2-one to form the final product.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In a study published in Cancer Research, TAK-659 was shown to inhibit BCR signaling and induce apoptosis in CLL cells. Another study published in Blood demonstrated that TAK-659 was effective in inhibiting BCR signaling and inducing cell death in NHL cells.

properties

CAS RN

189275-62-5

Product Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one

Molecular Formula

C39H38N6O3

Molecular Weight

638.8 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[3-(1H-pyrazol-4-yl)phenyl]methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C39H38N6O3/c46-37-35(19-27-9-3-1-4-10-27)44(25-29-13-7-15-31(17-29)33-21-40-41-22-33)39(48)45(36(38(37)47)20-28-11-5-2-6-12-28)26-30-14-8-16-32(18-30)34-23-42-43-24-34/h1-18,21-24,35-38,46-47H,19-20,25-26H2,(H,40,41)(H,42,43)/t35-,36-,37+,38+/m1/s1

InChI Key

USPVZNGEOQQYLK-RNATXAOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C4=CNN=C4)CC5=CC(=CC=C5)C6=CNN=C6)CC7=CC=CC=C7)O)O

Other CAS RN

189275-62-5

synonyms

XN974

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.